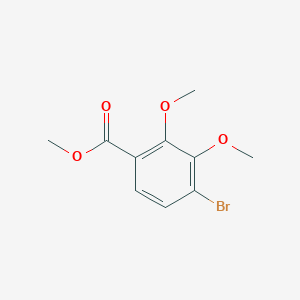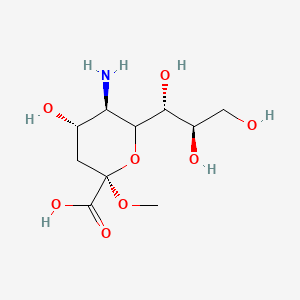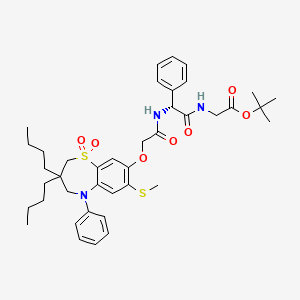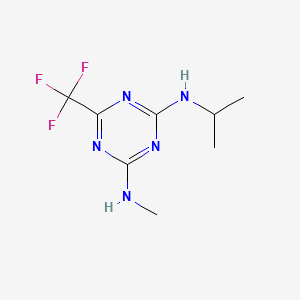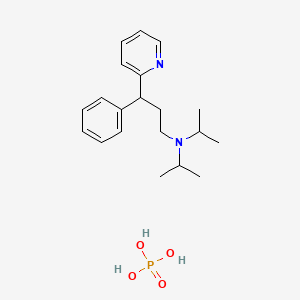
3-phenyl-N,N-di(propan-2-yl)-3-pyridin-2-ylpropan-1-amine;phosphoric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-phenyl-N,N-di(propan-2-yl)-3-pyridin-2-ylpropan-1-amine;phosphoric acid is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a phenyl group, a pyridine ring, and a phosphoric acid moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-phenyl-N,N-di(propan-2-yl)-3-pyridin-2-ylpropan-1-amine typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of diisopropylamine with hydrocinnamic acid to form an intermediate, which is then further reacted with pyridine derivatives under controlled conditions . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as palladium on carbon to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process typically includes rigorous purification steps such as recrystallization and chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-phenyl-N,N-di(propan-2-yl)-3-pyridin-2-ylpropan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its versatility.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Catalysts: Palladium on carbon, platinum oxide
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
3-phenyl-N,N-di(propan-2-yl)-3-pyridin-2-ylpropan-1-amine has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-phenyl-N,N-di(propan-2-yl)-3-pyridin-2-ylpropan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-phenyl-N,N-di(propan-2-yl)propanamide: Shares structural similarities but lacks the pyridine ring.
N,N-bisisopropyl-3-phenyl-2-propenamine: Similar backbone structure but different functional groups.
Uniqueness
The presence of both a phenyl group and a pyridine ring in 3-phenyl-N,N-di(propan-2-yl)-3-pyridin-2-ylpropan-1-amine makes it unique compared to its analogs
Properties
Molecular Formula |
C20H31N2O4P |
|---|---|
Molecular Weight |
394.4 g/mol |
IUPAC Name |
3-phenyl-N,N-di(propan-2-yl)-3-pyridin-2-ylpropan-1-amine;phosphoric acid |
InChI |
InChI=1S/C20H28N2.H3O4P/c1-16(2)22(17(3)4)15-13-19(18-10-6-5-7-11-18)20-12-8-9-14-21-20;1-5(2,3)4/h5-12,14,16-17,19H,13,15H2,1-4H3;(H3,1,2,3,4) |
InChI Key |
APPKCKXXXYINIH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(CCC(C1=CC=CC=C1)C2=CC=CC=N2)C(C)C.OP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![sodium;2-[[2-[[(4R)-4-[(3R,5S,10S,12S,13R,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetyl]amino]ethanesulfonate](/img/structure/B13421182.png)
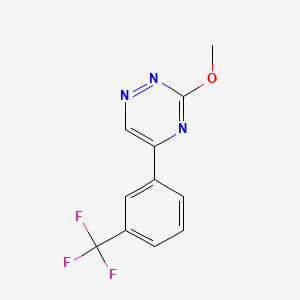

![[(Z)-2-ethylhex-2-enoyl] (E)-2-ethylhex-2-enoate](/img/structure/B13421205.png)

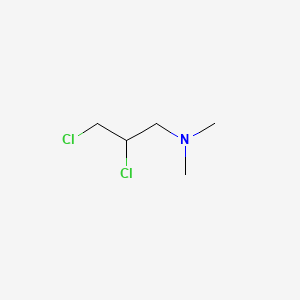
![1-(1-Ethenyl-2-bicyclo[2.2.1]heptanyl)-2,2,2-trifluoroethanone](/img/structure/B13421221.png)
![(2R,3R)-2,3-Bis(acetyloxy)butanedioic Acid Mono[(10S)-5-(aminocarbonyl)-10,11-dihydro-5H-dibenz[b,f]azepin-10-yl] Ester](/img/structure/B13421227.png)
